2-Cyano-2-phenylacetamide, also known as 2-cyano-N-phenylacetamide, is a significant compound in organic chemistry with diverse applications, particularly in the synthesis of various biologically active molecules. This compound features a cyano group attached to a phenylacetamide structure, which contributes to its reactivity and utility in synthetic pathways.
The compound has the following characteristics:
This compound falls under the classification of cyanoacetamides, which are known for their role as versatile intermediates in organic synthesis and medicinal chemistry.
The synthesis of 2-cyano-2-phenylacetamide can be achieved through several methods. One effective route involves the reaction of ethyl cyanoacetate with 2,6-dimethylaniline in the presence of N,N-dimethylformamide as a solvent. The general procedure includes:
This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield.
The molecular structure of 2-cyano-2-phenylacetamide consists of a phenyl group attached to an acetamide moiety with a cyano substituent. The structural representation can be described as follows:
Key structural features include:
2-Cyano-2-phenylacetamide participates in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism by which 2-cyano-2-phenylacetamide exerts its biological effects often involves its interaction with specific biological targets or pathways. For instance:
The detailed understanding of these mechanisms is crucial for developing new drugs based on this compound.
The physical properties of 2-cyano-2-phenylacetamide include:
Chemical properties include:
2-Cyano-2-phenylacetamide finds applications across various fields:
The pursuit of novel anti-inflammatory agents with improved safety profiles has driven interest in hybrid molecular architectures. Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and paracetamol exhibit efficacy limitations and significant toxicities—indomethacin causes severe gastrointestinal injury, while paracetamol poses hepatotoxicity risks at therapeutic doses [3] [6]. These challenges prompted exploration of 2-Cyano-N-phenylacetamide derivatives as hybrid scaffolds combining pharmacophoric elements from established analgesics.
This research direction emerged from the recognition that molecular hybridization could synergize desirable properties while mitigating drawbacks. The hybrid compound ICMD-01 ((E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide), derived from 2-cyano-N-phenylacetamide precursors, exemplifies this strategy. It integrates indomethacin’s indole core with paracetamol’s N-phenylacetamide motif, yielding a structure with demonstrated in vivo anti-inflammatory activity in zymosan-induced peritonitis and CFA-induced paw edema models at 50 mg/kg [3] [6]. Crucially, ICMD-01 showed no significant inhibition of PGE2 in vivo, suggesting a gastrointestinal safety advantage over traditional NSAIDs [6].
Table 1: Comparative Profile of Parent Drugs and Hybrid Derivative
Compound | Structural Features | Key Limitations | Hybrid Contribution |
---|---|---|---|
Indomethacin | Indole-3-acetic acid | Ulcerogenic; nephrotoxic | Indole scaffold for COX-2 binding |
Paracetamol | N-phenylacetamide | Hepatotoxic >150 mg/kg | N-phenylacetamide pharmacophore |
ICMD-01 (Hybrid) | 2-Cyanoacrylamide linker | Under investigation | Improved GI safety; dual activity |
Bioisosteric substitutions serve as pivotal tools for refining the physicochemical and target-binding properties of 2-cyano-N-phenylacetamide derivatives. These modifications strategically replace functional groups while preserving biological activity, as demonstrated in large-scale analyses of matched molecular pairs [5] [9]. For 2-cyano-N-phenylacetamide, key bioisosteric interventions include:
Carboxylic Acid Mimetics: The cyanoacetamide group (–NH–C(=O)CH₂–C≡N) functions as a versatile bioisostere for carboxylic acids (–COOH), mitigating ionization-related permeability issues while maintaining hydrogen-bonding capacity. This substitution proved critical in angiotensin II receptor antagonists, where tetrazole rings (a cyanoacetamide relative) enhanced potency tenfold over carboxylic acids by optimizing charge projection geometry [9].
Heterocyclic Replacements: Pyridine, thiazole, and triazole rings frequently substitute the phenyl moiety to modulate electronic properties, solubility, and metabolic stability. These alterations influence drug-target interactions, such as in STAT3 inhibitors where heteroaryl bioisosteres improved kinase selectivity [2] [5].
Linker Optimizations: Replacing the acetamide methylene (–CH₂–) with sulfonamido (–SO₂NH–) or reversed sulfonamido (–NHSO₂–) groups adjusts conformational flexibility and dipole moments. Studies confirm that topological reversal (e.g., SO₂NHCOPh vs. CONHSO₂Ph) can yield 20-fold potency differences due to altered spatial projection of pharmacophores [9].
Table 2: Impact of Bioisosteric Modifications on Key Parameters
Original Group | Bioisostere | Effect on Properties | Medicinal Chemistry Rationale |
---|---|---|---|
–COOH | Tetrazole | ↑ Lipophilicity; ↑ H-bond capacity | Enhanced membrane penetration; salt bridge mimicry |
Phenyl | Pyridyl | ↓ LogP; ↑ solubility; ↑ metabolic stability | Reduced CYP450 inhibition; improved PK |
–CH₂– | –O– | Altered bond angles; dipole modification | Conformational restraint for target fit |
Molecular hybridization integrates complementary pharmacophores into a single scaffold to overcome limitations of parent drugs. For 2-cyano-N-phenylacetamide, this approach merges indomethacin’s cyclooxygenase (COX) binding affinity with paracetamol’s central analgesic mechanism:
Synthetic Methodology:The hybrid ICMD-01 is synthesized via a two-step sequence:
Structural Advantages:
ADMET Profiling:Computational predictions indicate ICMD-01 adheres to Lipinski’s rules (MLogP = 1.99; HBD = 2; HBA = 3), suggesting oral bioavailability. Its moderate solubility (LogS = –2.8) and Caco-2 permeability (log Papp = –5.2 cm/s) further support drug-like properties [6].
Table 3: Hybridization Outcomes for ICMD-01
Design Element | Indomethacin Contribution | Paracetamol Contribution | Hybrid Outcome |
---|---|---|---|
Core Structure | Indole ring | N-phenyl group | 3-(Indol-3-yl)-N-phenylacrylamide |
Pharmacological Action | COX inhibition; anti-inflammatory | Central analgesic; antipyretic | Dual inhibition of cytokines & edema |
Binding Affinity | COX-2 ΔG = –11.26 kcal/mol | Weak COX interaction | COX-2 ΔG = –10.11 kcal/mol |
Concluding Remarks:2-Cyano-N-phenylacetamide derivatives exemplify rational drug design through hybridization and bioisosterism. By fusing indomethacin’s and paracetamol’s structural virtues, these compounds offer promising anti-inflammatory activity with potentially reduced off-target effects. Future research should explore structural diversity around the cyanomethyl core to optimize target selectivity and pharmacokinetic profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7